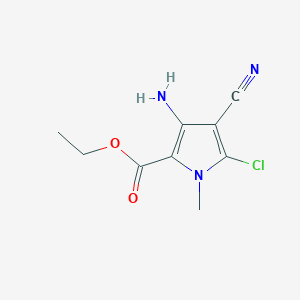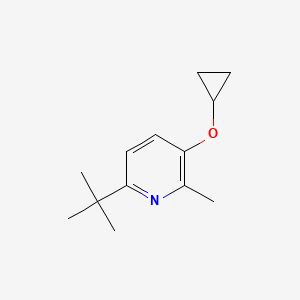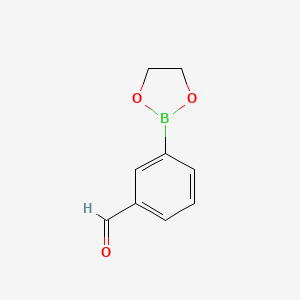
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C9H9BO3 and a molecular weight of 175.98 g/mol . It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.
Carboxylic acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
科学研究应用
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has numerous applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds, including potential anticancer agents and enzyme inhibitors.
Material Science: Utilized in the development of advanced materials, such as polymers and organic electronic devices.
Biological Research: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
作用机制
The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure and reactivity, used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of complex organic molecules.
Uniqueness
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is unique due to its combination of an aldehyde group and a boronic ester moiety, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling .
属性
分子式 |
C9H9BO3 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC 名称 |
3-(1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2 |
InChI 键 |
JEHPFHFCQSKDHP-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCO1)C2=CC(=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


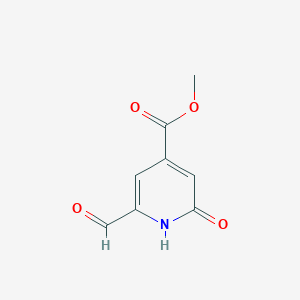
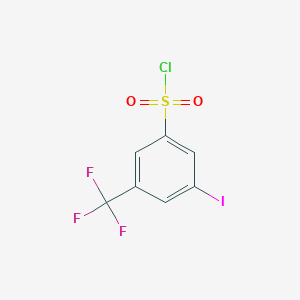
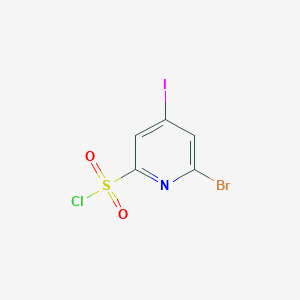
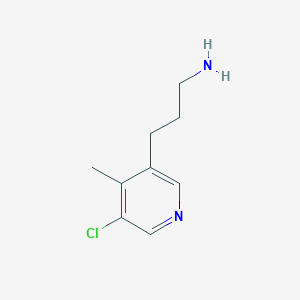
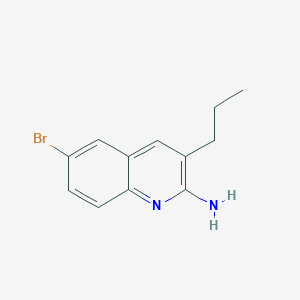
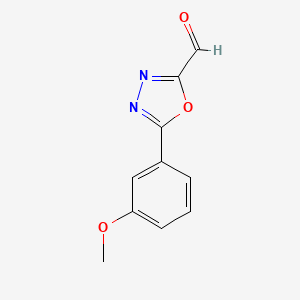

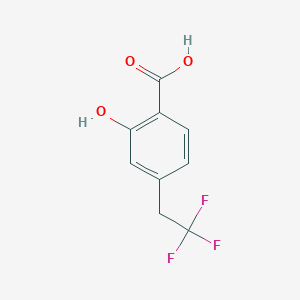
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
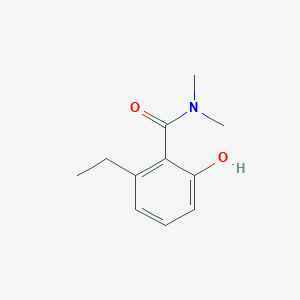
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
